

Determining Efficacy of BCL-XL Degraders: Protocols for DC50 and Dmax Determination

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Compound of Interest

Compound Name: (S,R,S)-AHPC-Me-C7 ester

Cat. No.: B8103566

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

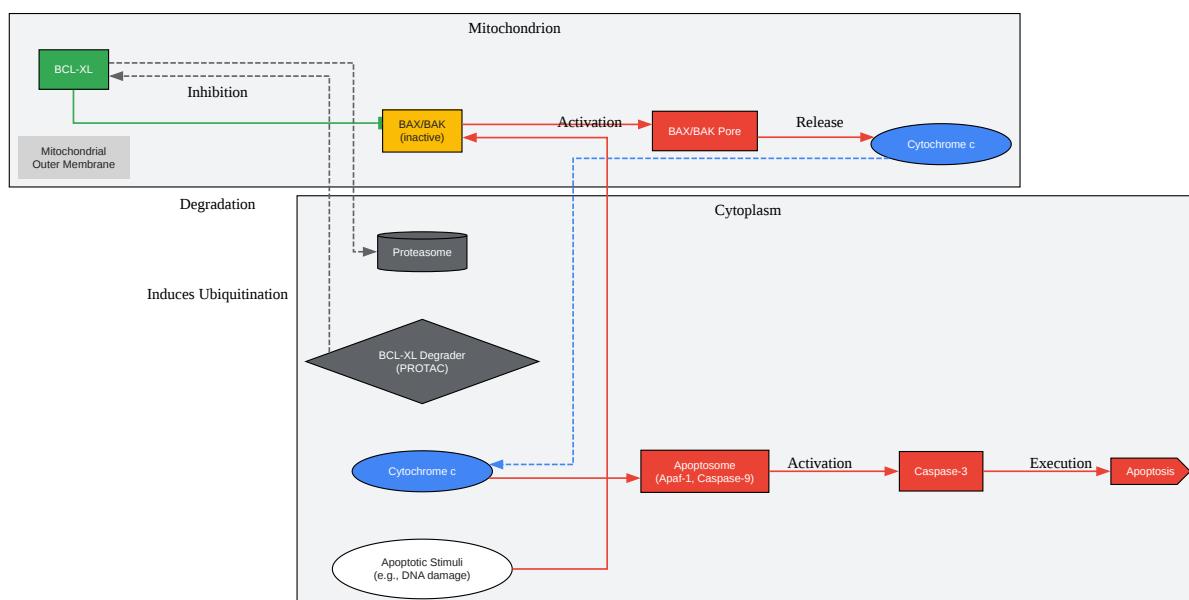
B-cell lymphoma-extra large (BCL-XL) is a key anti-apoptotic protein that is frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1][2] Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy.[1][3][4] BCL-XL degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to BCL-XL, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This application note provides detailed protocols for determining the potency and efficacy of BCL-XL degraders by measuring their half-maximal degradation concentration (DC50) and maximum degradation (Dmax).

Key Concepts: DC50 and Dmax

- DC50 (Half-maximal Degradation Concentration): The concentration of a degrader at which 50% of the target protein (BCL-XL) is degraded.[4] It is a measure of the degrader's potency.
- Dmax (Maximum Degradation): The maximum percentage of the target protein that is degraded by the degrader. It reflects the efficacy of the degrader.[5]

BCL-XL Signaling Pathway in Apoptosis

BCL-XL is a member of the BCL-2 family of proteins that regulate the intrinsic pathway of apoptosis.^{[6][7]} It functions by sequestering pro-apoptotic proteins like BAX and BAK, preventing their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane.^{[1][6]} This inhibition of mitochondrial outer membrane permeabilization prevents the release of cytochrome c into the cytoplasm, a critical step in the activation of the caspase cascade and execution of apoptosis.^{[1][6]} BCL-XL degraders shift the balance towards apoptosis by eliminating the anti-apoptotic BCL-XL protein.

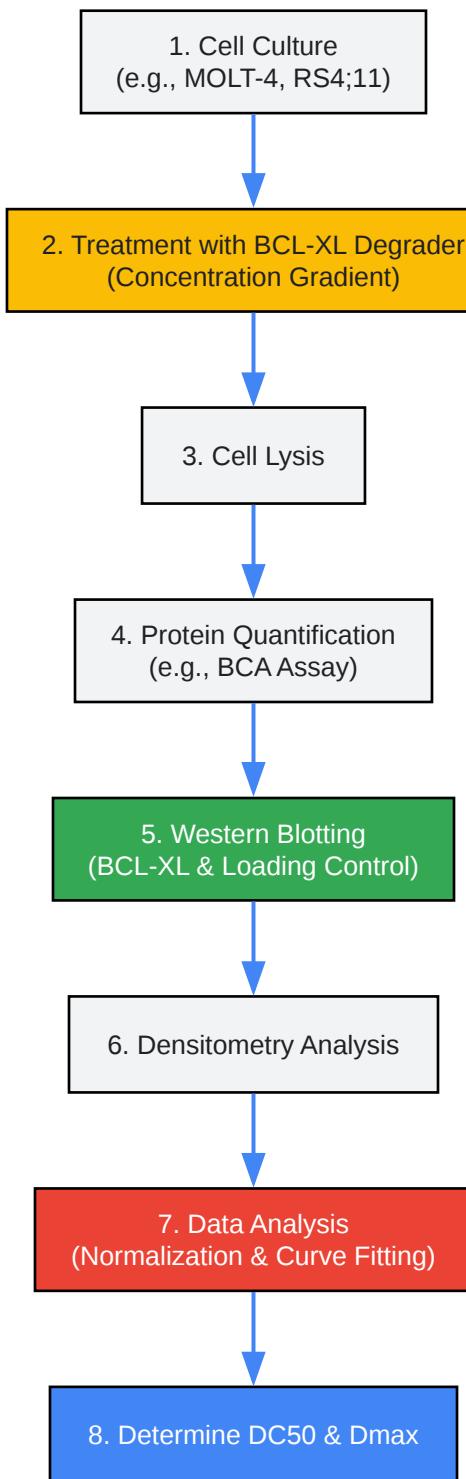


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Caption: BCL-XL's role in inhibiting apoptosis and its targeting by PROTACs.

Experimental Workflow for Determining DC50 and Dmax

The overall workflow involves treating cancer cells with a BCL-XL degrader, quantifying the remaining BCL-XL protein levels, and analyzing the data to determine the DC50 and Dmax values.



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